Pegtarazimod Demonstrates 68% Plasma MPO Reduction in Steroid‑Refractory aGvHD Patients — a Pharmacodynamic Response Not Reported for Belumosudil or Ruxolitinib
In the Phase 2 AURORA trial (NCT06343792) of steroid‑refractory aGvHD patients, pegtarazimod (10 mg/kg IV administered with ruxolitinib for 7 days) reduced median plasma myeloperoxidase (MPO) levels by 68% (p = 0.02), indicating direct target engagement of neutrophil‑driven inflammatory mechanisms [1] [2]. Belumosudil (ROCK2 inhibitor) trials in cGvHD have not reported plasma MPO reduction as a pharmacodynamic endpoint; its 75% ORR in cGvHD is derived from different patient populations and disease contexts, making MPO modulation a pegtarazimod‑specific differentiating biomarker [3].
| Evidence Dimension | Plasma MPO reduction from baseline |
|---|---|
| Target Compound Data | Median decrease 68% (p = 0.02) at Day 7 |
| Comparator Or Baseline | Belumosudil (ROCK2 inhibitor): No MPO reduction reported as PD endpoint in cGvHD trials; ruxolitinib (JAK1/2 inhibitor): No direct MPO inhibition mechanism |
| Quantified Difference | 68% reduction vs. no reported MPO modulation |
| Conditions | Phase 2 open‑label study; steroid‑refractory aGvHD; 10 mg/kg IV pegtarazimod + ruxolitinib; 7‑day treatment; plasma MPO measured by qualified assay |
Why This Matters
MPO reduction provides a direct pharmacodynamic marker of neutrophil‑pathway inhibition, which is not observed with JAK/ROCK inhibitors used in GVHD, supporting pegtarazimod selection for studies focused on neutrophil‑mediated tissue injury in steroid‑refractory aGvHD.
- [1] ReAlta Life Sciences. ReAlta Announces Promising Phase 2 Data Demonstrating Rapid Clinical Responses and Target Engagement in Steroid‑Refractory Acute GvHD at the ASH 2025 Annual Meeting. Business Wire; 2025 Dec 6. View Source
- [2] ReAlta Life Sciences. Anti‑Inflammatory Drug Pegtarazimod (RLS‑0071) Demonstrates Clinical Improvement in Lower Gastrointestinal Acute Graft‑Versus‑Host Disease (aGvHD) and Target Engagement of Key Inflammatory Marker Myeloperoxidase (MPO). ASH 2025 Abstract; 2025. View Source
- [3] Targeted Oncology. GVHD Treatments Pegtarazimod and Belumosudil Make International Inroads. Targeted Oncology; 2025 Dec 30. View Source
